N-(4,6-Diethylpyridin-2-yl)benzamide
Description
Properties
CAS No. |
875712-65-5 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(4,6-diethylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2O/c1-3-12-10-14(4-2)17-15(11-12)18-16(19)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,17,18,19) |
InChI Key |
LOERQAJOLYYLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Ring
The substitution pattern on the pyridine ring significantly influences molecular properties. For example:
- N-(4,6-Dimethylpyridin-2-yl)benzamide () has a molecular formula of C₁₄H₁₄N₂O (molar mass: 226.27 g/mol) and lacks ethyl groups compared to the diethyl variant.
- N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b in ) features a chlorophenyl group and an imidazole-dicyano substituent. Its higher melting point (271–273°C) compared to other benzamides (e.g., 237–239°C for 4f) highlights the role of electron-withdrawing groups (e.g., Cl, CN) in stabilizing crystal lattices .
Functional Group Modifications
Benzamide derivatives with varied functional groups exhibit distinct reactivity and applications:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) incorporates a dimethoxyphenethylamine moiety, enabling interactions with biological targets such as receptors or enzymes. Its synthesis via benzoyl chloride and phenethylamine condensation (80% yield) underscores the efficiency of amide bond formation in derivatization .
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () introduces a thiourea group, enhancing hydrogen-bonding capacity. This modification is critical for applications in catalysis or metal coordination .
Critical Analysis of Structural and Functional Differences
- Thermal Stability: Electron-withdrawing groups (e.g., nitro, cyano) in imidazole-benzamides () correlate with higher melting points, suggesting stronger intermolecular forces .
- Synthetic Flexibility : The diethylpyridine scaffold may offer steric challenges in further derivatization compared to smaller substituents (e.g., methyl or methoxy groups).
Preparation Methods
Direct Acylation of 4,6-Diethylpyridin-2-amine
The most straightforward route involves reacting 4,6-diethylpyridin-2-amine with benzoyl chloride under Schotten-Baumann conditions. This method employs a two-phase system (aqueous NaOH/organic solvent) to mitigate side reactions:
Reaction Scheme
$$
\text{4,6-Diethylpyridin-2-amine} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{N-(4,6-Diethylpyridin-2-yl)benzamide} + \text{HCl}
$$
Key parameters influencing yield include:
- Molar ratio : 1:1.2 amine-to-acyl chloride ratio maximizes conversion while minimizing diacylation
- Temperature : 0–5°C suppresses hydrolysis of benzoyl chloride (≤2% byproduct)
- Base strength : 10% NaOH aqueous solution maintains pH 12–13 for optimal deprotonation
Table 1. Optimization of Direct Acylation Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | 78% → 82% |
| Reaction Time (h) | 1–6 | 4 | 75% → 89% |
| Stoichiometry | 1:1 – 1:1.5 | 1:1.2 | 68% → 91% |
Post-reaction purification typically involves sequential washes with 5% HCl (removes unreacted amine) and saturated NaHCO₃ (neutralizes excess acyl chloride), followed by recrystallization from ethanol/water (3:1). This method reliably produces gram-scale quantities with 85–91% isolated yield and >99% purity by ¹H NMR.
Transition Metal-Mediated Coupling Approaches
Recent advances employ palladium catalysts to construct the pyridine-benzamide linkage. A representative protocol adapts Buchwald-Hartwig amidation using Pd₂(dba)₃ and Xantphos:
Reaction Conditions
- Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
- Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C
- Substrates : 2-Bromo-4,6-diethylpyridine + Benzamide
Mechanistic Insights
- Oxidative addition of Pd⁰ to aryl bromide
- Ligand exchange with benzamide
- Reductive elimination forming C–N bond
Table 2. Catalytic System Screening
| Catalyst/Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/BINAP | 67 | 82 |
| Pd₂(dba)₃/Xantphos | 94 | 96 |
| PdCl₂(PPh₃)₂/DPEPhos | 58 | 75 |
While this method achieves excellent regiocontrol (96% selectivity), scalability remains limited by palladium costs ($320/g for Pd₂(dba)₃). Residual metal contamination (≤12 ppm by ICP-MS) necessitates additional chelating washes with EDTA solution.
Microwave-Assisted Solid-Phase Synthesis
Adapting protocols from analogous pyridinylbenzamides, microwave irradiation significantly accelerates reaction kinetics:
Procedure
- Charge 4,6-diethylpyridin-2-amine (1 equiv) and benzoyl chloride (1.05 equiv) into quartz vessel
- Add 1 mL DMF per mmol substrate
- Irradiate at 150W, 120°C for 5 minutes
Advantages
- Reaction time reduced from 6 hours (conventional) to 5 minutes
- Improved yields (94% vs. 89% thermal)
- Enhanced reproducibility (RSD 2.1% vs. 8.7% thermal)
Table 3. Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 5 min |
| Energy Consumption | 480 kJ | 45 kJ |
| Purity (HPLC) | 98.2% | 99.1% |
This technique proves particularly advantageous for parallel synthesis of derivatives, enabling rapid SAR studies.
Stepwise Assembly via Intermediate Functionalization
A multi-step approach allows precise control over substitution patterns:
Synthetic Sequence
- Nitration : 4,6-Diethylpyridine → 3-Nitro-4,6-diethylpyridine (HNO₃/H₂SO₄, 0°C, 2h)
- Reduction : Ni(OAc)₂/NaBH₄ in wet CH₃CN (20 min, 93% yield)
- Acylation : Benzoyl chloride/K₂CO₃ in THF (82% yield)
Critical Analysis
- Step 1 : Regioselective nitration at C3 confirmed by ¹H NMR (δ 8.43, s, 1H)
- Step 2 : NaBH₄/Ni(OAc)₂ system prevents over-reduction (no deethylation observed)
- Step 3 : Kinetic control acylation favors mono-substitution
Table 4. Comparative Route Efficiency
| Route | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Acylation | 1 | 89 | 99.1 |
| Catalytic Coupling | 1 | 94 | 98.7 |
| Stepwise Assembly | 3 | 68 | 99.5 |
While stepwise methods enable structural diversification, the cumulative yield penalty (68% vs. 89–94%) limits industrial applicability.
Advanced Purification Strategies
Final product quality depends critically on purification:
Crystallization Optimization
- Solvent system : Ethyl acetate/hexane (1:3 v/v) achieves 99.3% purity
- Cooling rate : 0.5°C/min minimizes inclusion of mother liquor
- Seeding : 0.1% w/w seed crystals at 40°C improve crystal habit
Chromatographic Methods
- Normal phase : SiO₂, hexane/EtOAc (4:1 → 2:1 gradient)
- Reverse phase : C18, MeCN/H₂O (55:45 isocratic)
Table 5. Purification Performance Metrics
| Technique | Purity (%) | Recovery (%) | Cost ($/g) |
|---|---|---|---|
| Recrystallization | 99.1 | 85 | 0.42 |
| Column Chromatography | 99.8 | 72 | 3.15 |
| Prep HPLC | 99.9 | 65 | 12.40 |
Industrial-scale production favors recrystallization for cost efficiency, while research applications requiring ultra-high purity (>99.5%) employ prep HPLC.
Analytical Characterization Benchmarks
Rigorous spectroscopic validation ensures compound identity:
¹H NMR (400 MHz, CDCl₃)
FT-IR (KBr)
X-ray Crystallography
- Orthorhombic P2₁2₁2₁ space group
- Dihedral angle between rings: 48.7°
- Hydrogen bond network: N–H···O=C (2.89 Å)
Industrial-Scale Production Considerations
Translating laboratory synthesis to manufacturing requires addressing:
- Solvent recovery : DCM distillation achieves 92% reuse
- Waste streams : Acidic washes neutralized with CaCO₃ (pH 6–8 discharge)
- Process safety : Benzoyl chloride quench system prevents exotherms (>50°C)
Table 6. Pilot Plant Performance Data
| Metric | Bench Scale | Pilot Plant |
|---|---|---|
| Batch Size (kg) | 0.1 | 12.5 |
| Cycle Time (h) | 8 | 9.5 |
| Yield (%) | 89 | 86 |
| Purity (%) | 99.1 | 98.7 |
The 3% yield drop at scale correlates with increased thermal mass and slower mixing times, addressable via segmented flow reactors.
Q & A
Q. Advanced
Q. Methodology :
- Systematic substitution : Synthesize analogs with varied alkyl chains (methyl, propyl) or electron-withdrawing groups (NO₂, CF₃) at the pyridine ring.
- Free-Wilson analysis : Quantify contributions of substituents to activity .
- Crystallography : Resolve ligand-enzyme co-crystal structures to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
